Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom attached to the benzoxazole ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are usually mild and efficient, ensuring high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and benzoxazole ring play crucial roles in its biological activity. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with a similar structure but without the bromine atom.
Methyl 1-(benzo[D]oxazol-2-YL)cyclopropane-1-carboxylate: Similar structure but lacks the bromine atom.
5-Bromobenzoxazole: Contains the bromine atom but lacks the cyclopropane carboxylate group.
Uniqueness
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is unique due to the presence of both the bromine atom and the cyclopropane carboxylate group. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11(15)12(4-5-12)10-14-8-6-7(13)2-3-9(8)17-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
BKKHXUCJGUKZQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=NC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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